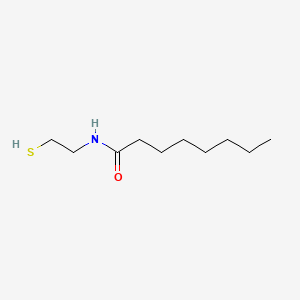
Octanamide, N-(2-mercaptoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanamide, N-(2-mercaptoethyl)-: is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.345 g/mol It is characterized by the presence of an octanamide backbone with a mercaptoethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(2-mercaptoethyl)- typically involves the reaction of octanoyl chloride with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Octanoyl chloride+2-Mercaptoethylamine→Octanamide, N-(2-mercaptoethyl)-+HCl
Industrial Production Methods: Industrial production of Octanamide, N-(2-mercaptoethyl)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: Octanamide, N-(2-mercaptoethyl)- can undergo oxidation reactions, particularly at the mercapto (thiol) group, forming disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler amides or thiols under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Alkyl halides or acyl chlorides can be used in substitution reactions to modify the compound.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Reduced Amides: Formed through reduction reactions.
Substituted Amides: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry: Octanamide, N-(2-mercaptoethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand or a functional group in the design of biomolecules. Its thiol group is particularly useful in forming disulfide bonds, which are important in protein structure and function.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to form stable amide bonds makes it valuable in drug design and development.
Industry: In industrial applications, Octanamide, N-(2-mercaptoethyl)- can be used in the production of polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of Octanamide, N-(2-mercaptoethyl)- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
相似化合物的比较
N-(2-Mercaptoethyl)acetamide: Similar structure with an acetamide backbone.
N-(2-Mercaptoethyl)propionamide: Similar structure with a propionamide backbone.
N-(2-Mercaptoethyl)butanamide: Similar structure with a butanamide backbone.
Uniqueness: Octanamide, N-(2-mercaptoethyl)- is unique due to its longer carbon chain (octanamide backbone), which imparts different physical and chemical properties compared to shorter-chain analogs.
属性
CAS 编号 |
56630-30-9 |
|---|---|
分子式 |
C10H21NOS |
分子量 |
203.35 g/mol |
IUPAC 名称 |
N-(2-sulfanylethyl)octanamide |
InChI |
InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-10(12)11-8-9-13/h13H,2-9H2,1H3,(H,11,12) |
InChI 键 |
JLZORHOCSVVPHT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


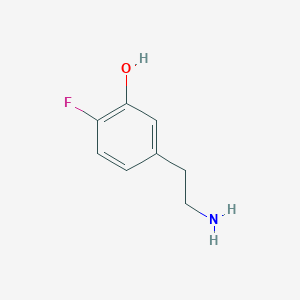
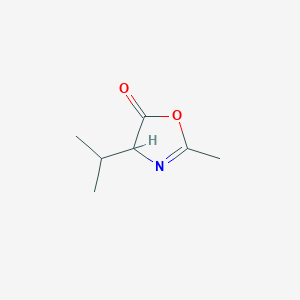
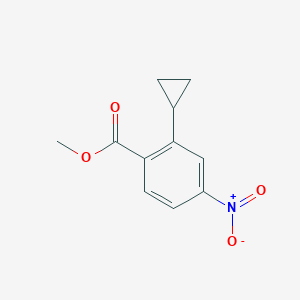

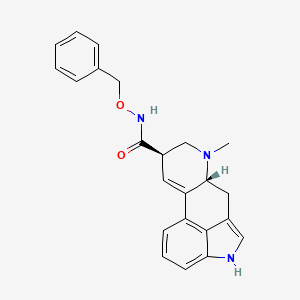
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
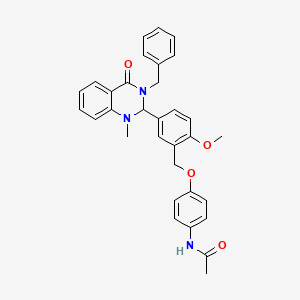
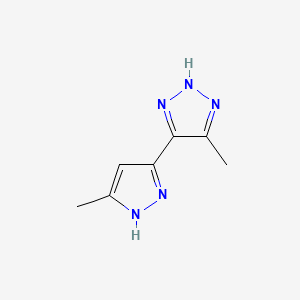
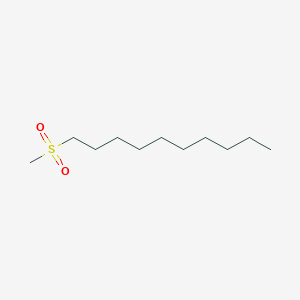
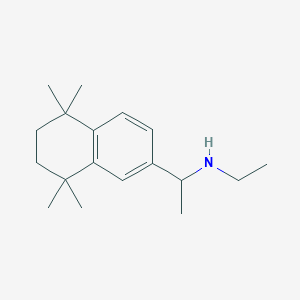

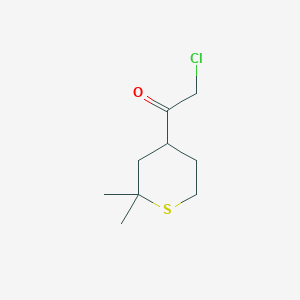

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
